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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for implementing RJG's

scientific molding methodology in process development. A data-driven approach to injection

molding, scientific molding ensures process robustness, repeatability, and the consistent

production of high-quality parts, a critical requirement in the drug development and medical

device industries.

Core Principles of RJG Scientific Molding
Scientific molding, as defined by RJG, is a systematic approach that moves away from

traditional, machine-centric processing to a focus on the four primary variables from the

plastic's point of view: temperature, flow, pressure, and cooling.[1] The cornerstone of this

methodology is DECOUPLED MOLDING®, a technique that separates the injection molding

process into distinct stages to allow for independent control and optimization.[2][3][4]

There are two primary DECOUPLED MOLDING® strategies:

DECOUPLED MOLDING® II (DII): This process separates the molding cycle into two distinct

phases: filling and a combined packing and holding phase.[2][5] The fill stage is controlled by

velocity (speed), aiming to fill the cavity 95-98% full.[2] The machine then transfers to a
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pressure-controlled pack and hold phase to complete filling and compensate for shrinkage.

[2][5]

DECOUPLED MOLDING® III (DIII): This more advanced technique further separates the

process into three distinct stages: fill, pack, and hold.[2][5] Similar to DII, filling is velocity-

controlled. However, the packing phase is also controlled by a second, typically slower,

velocity until a specific cavity pressure is reached. The process then switches to a pressure-

controlled hold phase.[2] DIII offers a higher level of control, particularly for complex parts

with tight tolerances, and often utilizes in-mold cavity pressure sensors for precise control.[1]

[2]

The 6-Step Study for Process Development
A systematic approach to establishing a robust and repeatable process involves a series of

experiments known as the 6-Step Study.[6][7] This study helps to characterize the mold and

material behavior, leading to the development of an optimized molding process.

Experimental Protocols
The following are detailed protocols for each step of the 6-Step Study.

Table 1: Summary of the 6-Step Study
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Step Study Objective Key Outcome

1 Viscosity Curve

To determine the

effect of injection

speed on material

viscosity and identify

the most consistent

processing region.

Optimal fill speed that

minimizes viscosity

variation.

2 Cavity Balance Study

To assess the

consistency of filling

between multiple

cavities in a mold.

Identification of any

filling imbalances that

could lead to part

variation.

3 Pressure Drop Study

To measure the

pressure loss

throughout the melt

delivery system (from

the nozzle to the end

of the cavity).

Understanding if the

process is pressure-

limited and identifying

potential restrictions.

4
Cosmetic Process

Window

To define the range of

molding parameters

that produce

cosmetically

acceptable parts.

A robust operating

window for producing

defect-free parts.

5 Gate Seal Study

To determine the

precise time at which

the gate freezes,

preventing material

from flowing back out

of the cavity.

Optimal hold time to

ensure part

consistency and

dimensional stability.

6 Cooling Time Study

To establish the

minimum cooling time

required to produce a

stable part that can be

ejected without

defects.

Optimized cycle time

while maintaining part

quality.
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Protocol 1: Viscosity Curve Study
Objective: To determine the effect of injection speed on material viscosity and identify the most

consistent processing region.

Methodology:

Preparation:

Ensure the molding machine and mold are at their recommended operating temperatures.

Set the transfer position to result in a 95-98% full part (a "short shot").

Disable the pack and hold phases of the process.

Procedure:

Start with a slow injection speed.

Make a series of shots (e.g., 5-10) and record the peak injection pressure and fill time for

each shot.

Incrementally increase the injection speed and repeat the previous step until the maximum

safe injection speed is reached or the machine becomes pressure-limited.

Data Analysis:

Calculate the apparent viscosity for each injection speed. A simplified relative viscosity can

be calculated by multiplying the peak injection pressure by the fill time.[8]

Plot the apparent viscosity versus the injection speed. The resulting graph is the viscosity

curve.

Identify the "flat" region of the curve, which represents the most stable processing window

where changes in injection speed have a minimal effect on viscosity.[9] Select an injection

speed within this region for the filling phase of the process.
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Viscosity Curve Procedure

Start
Set Machine and Mold Temps

Set 95-98% Short Shot
Disable Pack/Hold

Set Slow Injection Speed Inject Material (5-10 shots)
Record Peak Injection Pressure

and Fill Time Max Speed Reached?

Increase Injection SpeedNo

Analyze Data
(Plot Viscosity vs. Speed)

Yes
Select Optimal Fill Speed End

Click to download full resolution via product page

Caption: Viscosity Curve Study Workflow.

Protocol 2: Cavity Balance Study
Objective: To assess the consistency of filling between multiple cavities in a mold.

Methodology:

Preparation:

Using the optimal fill speed determined from the viscosity curve study, set up the machine

to produce a short shot where the cavities are approximately 50-80% full.

Ensure the pack and hold phases are disabled.

Procedure:

Produce a single shot with all cavities.

Carefully collect and label the parts from each cavity.

Weigh each individual part.

Repeat this process for a statistically significant number of shots (e.g., 10 shots) to ensure

consistency.[10]
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Data Analysis:

Calculate the average weight for each cavity.

Determine the percentage of imbalance between the heaviest and lightest average part

weights using the following formula:[10] % Imbalance = ((Average Heaviest Part Weight -

Average Lightest Part Weight) / Average Heaviest Part Weight) * 100

A high percentage of imbalance may indicate issues with the mold's runner system or gate

geometry that need to be addressed.[10]

Table 2: Example Cavity Balance Data

Cavity Number Shot 1 (g) Shot 2 (g) Shot 3 (g)
Average
Weight (g)

1 10.2 10.3 10.2 10.23

2 10.5 10.6 10.5 10.53

3 10.1 10.2 10.1 10.13

4 10.6 10.7 10.6 10.63

Protocol 3: Pressure Drop Study
Objective: To measure the pressure loss throughout the melt delivery system.

Methodology:

Preparation:

This study is most effective with molds equipped with cavity pressure sensors at various

locations (e.g., post-gate and end-of-fill).

Set up the process using the determined optimal fill speed.

Procedure:
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With the machine cycling, use the eDART® or CoPilot® system to monitor the pressure

readings from the machine's hydraulic pressure sensor and the in-mold cavity pressure

sensors.

Record the peak pressure at the nozzle (hydraulic pressure) and at each sensor location

within the mold during the filling phase.

Data Analysis:

Calculate the pressure drop between consecutive measurement points (e.g., nozzle to

post-gate, post-gate to end-of-fill).

A significant pressure drop in a specific area can indicate a restriction in the flow path,

such as an undersized gate or runner.[11] RJG suggests that achieving a pressure of at

least 3,000 PSI at the end of the cavity often indicates a wide process window.[11]

Nozzle
(Machine Hydraulic Pressure) Sprue/RunnerΔP1 Gate

(Post-Gate Sensor)
ΔP2 Cavity

(End-of-Fill Sensor)
ΔP3

Click to download full resolution via product page

Caption: Pressure Drop Measurement Points.

Protocol 4: Cosmetic Process Window Study
Objective: To define the range of molding parameters that produce cosmetically acceptable

parts.

Methodology:

Preparation:

Begin with the established optimal fill speed and an initial pack/hold pressure and time.

Define the cosmetic acceptance criteria for the part (e.g., no flash, sinks, short shots, etc.).

Procedure:
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Vary the pack/hold pressure and hold time in a systematic manner (e.g., using a Design of

Experiments, DOE).

For each combination of parameters, produce a set number of parts and visually inspect

them against the acceptance criteria.

Record the parameters that result in acceptable and unacceptable parts.

Data Analysis:

Plot the results on a graph with pack/hold pressure on one axis and hold time on the other.

The area on the graph that contains all the acceptable process settings is the cosmetic

process window. A larger window indicates a more robust process.

Protocol 5: Gate Seal Study
Objective: To determine the precise time at which the gate freezes.

Methodology:

Preparation:

Set the pack/hold pressure to a level that produces a cosmetically acceptable part.

Start with a hold time that is longer than the expected gate seal time.

Procedure:

Produce a series of shots (e.g., 5-10) and weigh the parts.

Decrease the hold time in small increments (e.g., 0.5-1.0 seconds) while keeping the

overall cycle time constant by adding the removed hold time to the cooling time.[12]

Repeat the previous step until the hold time is minimal (e.g., 0.5 seconds).[12]

Data Analysis:

Plot the average part weight versus the hold time.
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The point at which the part weight plateaus indicates that the gate has sealed.[12] The

optimal hold time should be set slightly above this point to ensure a robust process.[12]

Alternatively, with a post-gate cavity pressure sensor, gate seal can be observed on the

pressure curve. When the pressure curve shows a smooth decay after the hold pressure

is removed, the gate is sealed. A sharp drop in pressure indicates that the gate was not

sealed.[13]
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Gate Seal Study

Workflow
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Set Pack/Hold Pressure
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Caption: Gate Seal Study Workflow.
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Protocol 6: Cooling Time Study
Objective: To establish the minimum cooling time required for a stable part.

Methodology:

Preparation:

Use the established process parameters from the previous studies (optimal fill speed,

pack/hold pressure, and gate seal time).

Start with a cooling time that is known to be sufficient.

Procedure:

Produce a set of parts and evaluate them for stability upon ejection (e.g., no warping,

sticking, or deformation).

Incrementally decrease the cooling time and repeat the evaluation until part quality begins

to degrade.

Data Analysis:

The minimum cooling time that consistently produces acceptable parts is the optimal

cooling time.

It is recommended to add a safety factor (e.g., 20%) to the minimum cooling time to

account for process variations.[14]

Data Presentation and Interpretation with RJG
Technology
RJG's eDART® and CoPilot® systems are powerful tools for process monitoring, control, and

data analysis.[3][15] These systems provide real-time graphical and numerical data that allow

for a deep understanding of the molding process from the plastic's point of view.

Table 3: Key eDART® / CoPilot® Parameters and Their Interpretation
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Parameter Description
Interpretation for Process
Optimization

Effective Viscosity

A relative measure of the

material's viscosity calculated

from the fill time and injection

pressure.[8]

A consistent effective viscosity

indicates stable material

properties and process

conditions. Spikes or shifts can

indicate changes in material

lots, moisture content, or melt

temperature.[16]

Peak Cavity Pressure

The maximum pressure

reached inside the mold cavity

during the cycle.

Consistent peak cavity

pressure is crucial for

dimensional stability. Variation

can lead to inconsistent part

weight and dimensions.

Time to Peak Pressure
The time it takes to reach the

peak cavity pressure.

Helps in understanding the

packing phase of the process.

Cavity Pressure Integral

The area under the cavity

pressure curve, representing

the total pressure history in the

cavity.

A highly repeatable integral

value is a strong indicator of a

consistent process and

consistent part quality.

Gate Seal Time (from curve)

The point on the post-gate

cavity pressure curve where

the pressure decay becomes

smooth after hold pressure is

removed.[13]

Provides a direct measurement

of when the gate freezes,

allowing for precise

optimization of the hold time.
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Caption: Logical Flow of Data in RJG Scientific Molding.

By implementing this systematic methodology, researchers, scientists, and drug development

professionals can establish a highly controlled and repeatable injection molding process. This

data-driven approach is essential for ensuring the quality and consistency of critical plastic

components used in drug delivery devices and other medical applications, ultimately

contributing to patient safety and product efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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